2-(2-hydroxyethylsulfanyl)-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-(2-hydroxyethylsulfanyl)-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique structure combining a benzothiolo and pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethylsulfanyl)-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one typically involves the reaction of 2-mercaptoethanol with a suitable precursor, such as a tetrahydrobenzothiolo derivative, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethylsulfanyl)-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidinone ring or the benzothiolo moiety.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrimidinone or benzothiolo derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-hydroxyethylsulfanyl)-5,6,7,8-tetrahydro-4aH-1
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethylsulfanyl)-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their biological activities, including antiproliferative and antimicrobial effects.
Pyrido[2,3-d]pyrimidin-7-ones: Noteworthy for their kinase inhibitory properties.
Uniqueness
2-(2-hydroxyethylsulfanyl)-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its combination of a benzothiolo and pyrimidinone moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N2O2S2 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O2S2/c15-5-6-17-12-13-10(16)9-7-3-1-2-4-8(7)18-11(9)14-12/h9,15H,1-6H2 |
InChI Key |
LLSOLGXGGLVIQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3C(=NC(=NC3=O)SCCO)S2 |
Origin of Product |
United States |
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